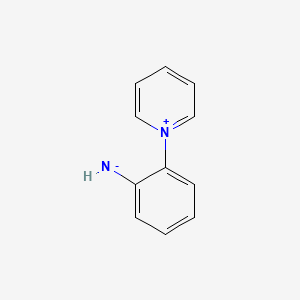

(2-(Pyridin-1-ium-1-yl)phenyl)amide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

(2-pyridin-1-ium-1-ylphenyl)azanide |

InChI |

InChI=1S/C11H10N2/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h1-9,12H |

InChI Key |

NASDPUOARCREQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[N+](C=C1)C2=CC=CC=C2[NH-] |

Origin of Product |

United States |

Strategic Synthetic Methodologies and Route Design for 2 Pyridin 1 Ium 1 Yl Phenyl Amide

Retrosynthetic Analysis of the (2-(Pyridin-1-ium-1-yl)phenyl)amide Core Structure

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, this process involves identifying key bond disconnections that lead to logical and feasible synthetic steps.

Disconnection Strategies for Amide Bond Formation

The most apparent disconnection in the target molecule is the amide bond. amazonaws.comresearchgate.net This C-N bond can be retrosynthetically cleaved to yield two precursor fragments: an activated carboxylic acid derivative and an amine. researchgate.net This approach is a cornerstone of organic synthesis due to the ubiquity of the amide functional group. rsc.org

Several strategies exist for this disconnection:

Acyl Chloride and Amine: A classic and robust method involves the reaction of an acyl chloride with an amine. This is a highly reliable transformation, though it requires the prior synthesis of the acyl chloride, often from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride.

Carboxylic Acid and Amine with Coupling Agents: A more direct approach involves the coupling of a carboxylic acid and an amine using a variety of activating reagents. These reagents facilitate the formation of the amide bond by converting the carboxylic acid into a more reactive intermediate in situ. Common coupling agents include carbodiimides (like DCC and EDC), phosphonium (B103445) salts (like BOP and PyBOP), and uranium salts (like HATU and HBTU). rsc.org

Direct Amidation: Emerging "green" chemistry methods focus on the direct formation of amides from carboxylic acids and amines without the need for stoichiometric activating agents. mdpi.comencyclopedia.pub These methods often employ catalysts and may require conditions that remove the water byproduct to drive the reaction forward. mdpi.comencyclopedia.pubnih.gov

Approaches to Pyridinium (B92312) Cation Construction, including Zincke Reaction Pathways

The pyridinium cation is another key feature of the target molecule. Its construction can be approached in a few ways, most notably through the Zincke reaction. wikipedia.orgsynarchive.com

The Zincke reaction involves the reaction of a pyridine (B92270) with 2,4-dinitrochlorobenzene to form an N-(2,4-dinitrophenyl)pyridinium salt, known as a Zincke salt. wikipedia.orgenamine.net This salt is then treated with a primary amine, which displaces the 2,4-dinitroaniline (B165453) group and forms the desired pyridinium salt. wikipedia.org This reaction proceeds through a ring-opening and ring-closing mechanism (ANRORC). wikipedia.org

An alternative to the classic Zincke reaction involves the use of other activating agents for the pyridine ring, such as cyanogen (B1215507) bromide (the König method). wikipedia.org With secondary amines, the Zincke reaction can lead to the formation of Zincke aldehydes, which are valuable synthetic intermediates. wikipedia.orgresearchgate.net

Regioselective Functionalization of the Phenyl Moiety

The ortho-relationship between the amide and pyridinium substituents on the phenyl ring necessitates a regioselective functionalization strategy. Achieving this specific substitution pattern is crucial for the successful synthesis of the target molecule.

Several methods can be employed for regioselective amination of an aromatic ring:

Directed Ortho-Metalation (DoM): A powerful strategy where a directing group on the aromatic ring guides a metalating agent (typically an organolithium reagent) to the ortho position. The resulting organometallic species can then react with an electrophilic aminating agent.

Transition-Metal-Catalyzed C-H Amination: Recent advances have led to methods for the direct amination of C-H bonds, often catalyzed by transition metals like palladium, copper, ruthenium, iridium, and cobalt. cam.ac.uk These methods can offer high regioselectivity, particularly when a directing group is present. acs.org

Nucleophilic Aromatic Substitution (SNAAr): If a suitable leaving group is present at the ortho position of a nitroarene precursor, it can be displaced by an amine nucleophile. The nitro group can then be reduced to an amine, which can subsequently be acylated.

Advanced Amide Bond Forming Reactions in the Context of Complex Aryl Systems

The formation of the amide bond in a sterically hindered and electronically complex system like this compound can be challenging. Advanced amidation strategies are often required to achieve good yields and avoid side reactions.

Catalytic and Stoichiometric Amidation Strategies

Catalytic Amidation: Modern synthetic chemistry increasingly favors catalytic methods for amide bond formation due to their atom economy and milder reaction conditions. sigmaaldrich.commdpi.com

| Catalyst Type | Description |

| Boron-based catalysts | Boronic acids and borate (B1201080) esters have been shown to be effective catalysts for the direct amidation of carboxylic acids and amines. encyclopedia.pubnih.govacs.org These reactions often require the removal of water. encyclopedia.pubnih.gov |

| Zirconium catalysts | Simple zirconium catalysts can facilitate the direct coupling of unactivated carboxylic acids with amines. researchgate.net |

| Ruthenium catalysts | Ruthenium complexes have been used for the dehydrogenative coupling of alcohols and amines to form amides. sigmaaldrich.com |

Stoichiometric Amidation: While catalytic methods are preferred, stoichiometric reagents are still widely used, especially when high reactivity is required.

| Reagent Type | Description |

| Phosphonium-based reagents | Reagents like BOP and PyBOP are highly effective for coupling sterically hindered amino acids and are often used in peptide synthesis. |

| Uronium-based reagents | HATU and HBTU are powerful coupling agents known for their high efficiency and rapid reaction times. rsc.org However, safety concerns regarding their potential explosiveness and allergenic properties have been raised. rsc.org |

| Boron-based reagents | Stoichiometric boron reagents, such as B(OCH₂CF₃)₃, can be highly effective for direct amidation under mild conditions. nih.govacs.org |

Direct Amide Formation via Uncatalyzed and Catalyzed Processes

Uncatalyzed Direct Amidation: The direct thermal condensation of carboxylic acids and amines without a catalyst is possible but generally requires high temperatures (often above 160°C) to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.comencyclopedia.pub These conditions can limit the substrate scope to less sensitive molecules. encyclopedia.pub Microwave-assisted, solvent-free preparations can sometimes provide a practical alternative for certain substrates. encyclopedia.pub

Catalyzed Direct Amidation: The use of catalysts significantly improves the efficiency and mildness of direct amidation reactions. encyclopedia.pub The primary role of the catalyst is to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. encyclopedia.pub The removal of the water byproduct is often crucial for driving the reaction to completion. mdpi.comencyclopedia.pub This can be achieved through azeotropic distillation or the use of dehydrating agents like molecular sieves. mdpi.comencyclopedia.pub

Considerations for Steric and Electronic Effects on Amide Formation

The formation of the amide bond is a critical step in the synthesis of the precursor to this compound. The reactivity of this process is significantly influenced by both steric and electronic factors.

Steric Hindrance: The presence of bulky substituents near the reaction centers of either the amine or the carboxylic acid derivative can impede the approach of the reacting molecules, thereby slowing down or preventing the amide bond formation. In the context of synthesizing the precursor for our target molecule, which involves an ortho-substituted aniline (B41778) derivative, steric hindrance can be a considerable challenge. For instance, the presence of a substituent on the aniline at the position adjacent to the amino group can sterically hinder the attack of the acylating agent. Research has shown that increasing steric bulk on either side of the amide bond generally favors the trans isomer. nih.gov

Electronic Effects: The electronic nature of the substituents on both the amine and the acylating agent plays a crucial role in the amide formation.

On the Amine: Electron-donating groups on the aniline ring increase the nucleophilicity of the nitrogen atom, making it a more potent nucleophile and facilitating the reaction. Conversely, electron-withdrawing groups decrease the nucleophilicity of the amine, making the reaction more difficult.

On the Acylating Agent: Electron-withdrawing groups on the acylating agent (e.g., acyl chloride, anhydride) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.

A protocol for amide coupling that is effective for sterically hindered substrates and electron-deficient amines involves the in situ formation of acyl fluorides, which then react with amines at elevated temperatures. rsc.org The balance between these steric and electronic effects must be carefully managed to achieve efficient amide bond formation. For example, while an electron-donating group on the aniline can enhance its reactivity, a bulky group in the ortho position might counteract this electronic advantage through steric hindrance.

| Factor | Effect on Amide Formation | Example |

| Steric Hindrance | Decreases reaction rate | Bulky ortho-substituent on aniline |

| Electron-Donating Groups on Amine | Increases reaction rate | Methoxy group on aniline ring |

| Electron-Withdrawing Groups on Amine | Decreases reaction rate | Nitro group on aniline ring |

| Electron-Withdrawing Groups on Acylating Agent | Increases reaction rate | Chloride on acyl chloride |

Quaternization of Pyridine Rings and Counterion Selection for this compound Salts

The final step in the synthesis of this compound is the quaternization of the pyridine ring. This reaction creates the pyridinium salt and introduces a counterion, the selection of which can influence the compound's properties.

Alkylation and Arylation Methods to Achieve Pyridinium Formation

The formation of pyridinium salts is typically achieved through the quaternization of pyridine, which is an SN2 reaction where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking an alkyl or aryl halide. mdpi.com

Alkylation: This is a common method for forming pyridinium salts and involves reacting pyridine with an alkyl halide. acs.org The reactivity of the alkyl halide is a key factor, with the general trend being RI > RBr > RCl. The reaction is often carried out by refluxing the pyridine with the alkyl halide in a suitable solvent. nih.gov For instance, the reaction of pyridine with 1-bromoadamantane (B121549) or 1-iodoadamantane (B1585816) leads to quaternization, while 1-chloroadamantane (B1585529) does not react under similar conditions. osti.gov

Arylation: The direct arylation of pyridines to form N-aryl pyridinium salts can be more challenging. However, methods have been developed to achieve this. One approach involves the reaction of pyridine with an activated aryl halide. Another strategy is the palladium-catalyzed direct arylation of pyridine N-oxides, followed by a reduction step. acs.org Recent advancements have also demonstrated a general platform for the C-4 functionalization of pyridines, which can accommodate both ionic and radical nucleophiles for alkylation and arylation. nih.govresearchgate.net

The choice of the alkylating or arylating agent and the reaction conditions are crucial for a successful quaternization. Factors such as the solvent, temperature, and the nature of the substituents on the pyridine ring can all affect the reaction's outcome. osti.govgoogle.com

| Method | Reagents | Key Features |

| Alkylation | Pyridine, Alkyl Halide (e.g., R-I, R-Br) | Common, reactivity depends on halide and alkyl group. acs.orgnih.gov |

| Arylation | Pyridine, Activated Aryl Halide | More challenging than alkylation. |

| Pd-catalyzed Arylation | Pyridine N-oxide, Aryl Bromide, Pd catalyst | Allows for the synthesis of 2-arylpyridines. acs.org |

| Unified C-4 Functionalization | Pyridine, Urea activation reagent, Ionic/Radical Nucleophiles | General platform for both alkylation and arylation. nih.govresearchgate.net |

Anion Exchange and Its Influence on Compound Isolation and Properties

The counterion (anion) of the pyridinium salt is introduced during the quaternization reaction, typically from the alkyl or aryl halide used. However, it is often desirable to exchange this anion for another one to modify the properties of the final compound. mdpi.com Anion exchange can significantly impact the solubility, stability, and crystallinity of the pyridinium salt, which are crucial for its isolation and purification.

A common method for anion exchange involves the use of anion-exchange resins. researchgate.net This technique allows for the replacement of halide ions with a wide variety of other anions in non-aqueous media. researchgate.net Another approach is the sequential deprotonation of the pyridinium salt to form a pyridinium ylide, followed by protonation with a different acid to introduce the new counterion. nih.gov

Ortho-Directed Functionalization and Aryl Coupling Strategies for Precursors

The synthesis of the (2-aminophenyl)pyridine precursor is a key step that requires precise control over regioselectivity. Ortho-directed functionalization and aryl coupling strategies are powerful tools for achieving the desired substitution pattern.

Transition metal-catalyzed C-H functionalization has emerged as a highly effective method for the diversification of arenes, including aniline derivatives. bath.ac.uk Palladium-catalyzed reactions, in particular, have been extensively studied for the ortho-functionalization of anilines. uva.esdntb.gov.ua These reactions often employ a directing group on the aniline nitrogen to guide the catalyst to the ortho C-H bond. bath.ac.uk For instance, the use of a picolinamide (B142947) (PA) directing group has been shown to be effective in copper-catalyzed ortho-amination of anilines at room temperature. acs.org

Aryl coupling reactions are another important strategy for constructing the C-C or C-N bond between the phenyl and pyridine rings. N-aryl-2-aminopyridines, which can be prepared by coupling anilines with 2-bromopyridines, are valuable substrates for C-H activation. rsc.org The pyridyl group in these molecules can act as a directing group, facilitating further functionalization. rsc.org Various transition metals, including palladium, rhodium, and copper, have been used to catalyze these coupling reactions. rsc.org

The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and regioselectivity in both ortho-directed functionalization and aryl coupling reactions. uva.esrsc.org

Green Chemistry Principles in the Synthesis of Ionic Organic Compounds

The principles of green chemistry aim to design chemical processes that are environmentally benign. pharmacyjournal.in The synthesis of ionic organic compounds, such as this compound, can benefit from the application of these principles. numberanalytics.com

Solvent-Free and Aqueous Medium Reactions

A key aspect of green chemistry is the use of safer solvents or the elimination of solvents altogether. pharmacyjournal.in

Solvent-Free Reactions: Performing reactions without a solvent can reduce waste, simplify purification, and often lead to faster reaction times. For the synthesis of pyridinium salts, solvent-free methods have been explored. For example, microwave irradiation has been shown to be a significantly faster and higher-yielding method for quaternization reactions compared to conventional heating in organic solvents. srce.hr

Aqueous Medium Reactions: Water is an attractive green solvent due to its non-toxicity, non-flammability, and abundance. pharmacyjournal.in While many organic reactions are not compatible with water, methods have been developed to carry out syntheses in aqueous media. For instance, a green protocol for the Wittig reaction has been reported to run in water at room temperature. pharmacyjournal.in For the synthesis of ionic compounds, the use of water as a solvent can be particularly advantageous due to the potential for increased solubility of the ionic products.

The use of ionic liquids as solvents themselves is another area of green chemistry. numberanalytics.com Ionic liquids are non-volatile, thermally stable, and can often be recycled, making them a more sustainable alternative to traditional organic solvents. nih.gov

By incorporating solvent-free techniques or utilizing aqueous media, the synthesis of this compound and its precursors can be made more environmentally friendly, aligning with the core tenets of green chemistry.

Microwave-Assisted and Mechanochemical Synthesis

Modern synthetic chemistry increasingly adopts green chemistry principles, with microwave-assisted synthesis and mechanochemistry emerging as powerful tools to reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-Assisted Synthesis:

Microwave irradiation has been successfully employed in the synthesis of various nitrogen-containing heterocyclic compounds, offering significant advantages over conventional heating methods. rsc.orgnih.gov In the context of synthesizing pyridinium derivatives, microwave heating can accelerate the quaternization of the pyridine ring and the amidation reaction. For instance, a one-step, multi-component reaction involving 2-aminopyridine (B139424), cyanamide, and various aldehydes or ketones under microwave irradiation has been developed for the synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids. nih.gov This approach highlights the potential for rapid, high-yield synthesis under neat conditions. nih.gov

Similarly, the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has been achieved with high yields using microwave-assisted reactions, demonstrating the method's efficiency and the ease of product isolation. rsc.orgnih.gov Researchers have also reported a two-step, one-pot microwave-assisted synthesis of hydantoins from amino acids, showcasing broad functional group tolerance and scalability. beilstein-journals.org These examples suggest that a microwave-assisted protocol could be designed for the synthesis of this compound, potentially leading to shorter reaction times and improved yields.

A proposed microwave-assisted synthesis could involve the reaction of a suitable N-phenylpicolinamide precursor with a quaternizing agent under microwave irradiation. The optimization of parameters such as temperature, time, and solvent would be crucial for maximizing the yield of the desired product.

Mechanochemical Synthesis:

Mechanochemistry offers a solvent-free or low-solvent alternative for the synthesis of organic compounds, relying on mechanical force to initiate chemical reactions. This technique has been successfully applied to the synthesis of 2-phenylimidazo[1,2-α]pyridine, a structurally related compound. scielo.brresearchgate.netscielo.br The synthesis was achieved through both manual grinding in a mortar and pestle and automated vortex mixing, demonstrating the versatility and energy efficiency of this approach. scielo.brresearchgate.net

The mechanochemical synthesis of 2-phenylimidazo[1,2-α]pyridine from 2-aminopyridine and 2-bromoacetophenone (B140003) proceeded in high yield without the need for a solvent, highlighting the potential for a more environmentally friendly synthetic route. scielo.brresearchgate.net This methodology could be adapted for the final quaternization step in the synthesis of this compound, where the solid-state reaction between the amide precursor and a suitable quaternizing agent could be induced by mechanical grinding or milling.

| Method | Key Features | Potential Application for this compound | Reference |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields. | Acceleration of both the amidation and pyridinium quaternization steps. | rsc.orgnih.govnih.govbeilstein-journals.org |

| Mechanochemical Synthesis | Solvent-free or low-solvent, energy-efficient, applicable to solid-state reactions. | Quaternization of the pyridine ring in a solid-state reaction. | scielo.brresearchgate.netscielo.br |

Catalyst Design for Sustainable Amidation and Quaternization

The development of sustainable catalytic systems is paramount for modern organic synthesis. For the preparation of this compound, catalyst design would focus on both the amidation and the quaternization steps.

Catalysis in Amidation:

The formation of the amide bond is a fundamental transformation in organic chemistry. While traditional methods often involve stoichiometric activating agents, catalytic approaches offer a more atom-economical and sustainable alternative. The use of coupling reagents like HATU and BOP has been reported for the synthesis of N-(pyridin-2-yl)amides, with HATU generally providing better yields. researchgate.net

More advanced catalytic systems for amidation include the use of transition metals. For instance, a highly efficient and selective synthesis of enamides via C–H amidation has been realized using a [Cp*CoIII] catalyst. snnu.edu.cn While this specific reaction is for C-H amidation, it demonstrates the potential of cobalt catalysts in forming amide bonds under controlled conditions. snnu.edu.cn The development of catalysts for the direct amidation of carboxylic acids or their derivatives with 2-aminopyridine derivatives remains an active area of research.

Catalysis in Quaternization:

The quaternization of pyridines is typically achieved by reaction with alkyl halides. However, catalytic methods can offer milder reaction conditions and improved selectivity. While the quaternization step in the synthesis of the target compound is often non-catalytic, the broader field of N-heterocycle functionalization provides insights into potential catalytic strategies. For example, Lewis acids such as Y(OTf)3 have been used to catalyze the aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, demonstrating their ability to activate heterocyclic systems. mdpi.com

Copper(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant has also been reported, showcasing the utility of copper catalysts in the formation of related heterocyclic structures. nih.gov Although direct catalytic quaternization of a pre-formed amide might be challenging, the design of a one-pot reaction where a catalyst facilitates both amidation and a subsequent intramolecular cyclization/quaternization could be a promising avenue for future research.

| Catalyst/Reagent | Reaction Step | Key Advantages | Reference |

| HATU | Amidation | High yields in the synthesis of N-(pyridin-2-yl)amides. | researchgate.net |

| [Cp*CoIII] | Amidation (C-H) | High efficiency and selectivity. | snnu.edu.cn |

| Y(OTf)3 | Heterocycle Functionalization | Lewis acid catalysis for reactions involving pyridine-containing heterocycles. | mdpi.com |

| Cu(I) | Heterocycle Synthesis | Catalyzes the formation of imidazo[1,2-a]pyridines. | nih.gov |

Optimization Protocols for Yield, Selectivity, and Scalability

Optimizing reaction conditions is crucial for maximizing product yield, ensuring high selectivity, and enabling the synthesis to be performed on a larger scale.

Yield and Selectivity Optimization:

The optimization of a synthetic protocol typically involves a systematic study of various reaction parameters. For the synthesis of this compound, key parameters to consider for both the amidation and quaternization steps include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. A screening of different solvents with varying polarities would be necessary.

Base: For the amidation step, the choice of base can be critical. Organic bases like DBU and Et3N have been shown to improve yields in the synthesis of related pyridone structures. nih.gov

Catalyst Loading: In catalytic reactions, the amount of catalyst used can affect both the reaction rate and the formation of byproducts. Reducing catalyst loading can improve the sustainability and cost-effectiveness of the process. snnu.edu.cn

Temperature and Reaction Time: These parameters are often interdependent and need to be carefully optimized to ensure complete conversion of starting materials while minimizing degradation of the product.

A design of experiments (DoE) approach can be employed to efficiently explore the effects of multiple variables and their interactions, leading to a robust and optimized protocol.

Scalability:

Scaling up a chemical synthesis from the laboratory bench to a larger scale presents several challenges, including heat transfer, mass transfer, and reagent addition. For the synthesis of this compound, considerations for scalability include:

Reagent Purity: Ensuring the purity of starting materials is crucial for consistent results on a larger scale.

Process Safety: A thorough safety assessment of the reaction, including potential exotherms and the handling of any hazardous reagents, is essential.

Work-up and Purification: The purification method must be amenable to larger quantities. Crystallization is often preferred over chromatography for large-scale synthesis due to its efficiency and lower solvent consumption.

The successful gram-scale synthesis of C3-alkylated imidazo[1,2-a]pyridines demonstrates that with careful optimization, reactions involving similar heterocyclic cores can be scaled up effectively. mdpi.com

| Parameter | Considerations for Optimization | Impact on | Reference |

| Solvent | Polarity, solubility of reagents and products. | Yield, Selectivity | nih.gov |

| Base | Strength, steric hindrance. | Yield, Selectivity | nih.gov |

| Catalyst Loading | Efficiency vs. cost and potential side reactions. | Yield, Scalability | snnu.edu.cn |

| Temperature | Reaction rate vs. product stability. | Yield, Selectivity | snnu.edu.cn |

| Purification | Chromatography vs. crystallization. | Scalability, Purity | scielo.brresearchgate.net |

Theoretical and Computational Chemistry of 2 Pyridin 1 Ium 1 Yl Phenyl Amide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. For a molecule like (2-(Pyridin-1-ium-1-yl)phenyl)amide, DFT would be the primary tool to determine its most stable three-dimensional structure (ground state geometry).

A typical DFT study would involve:

Geometry Optimization: Starting with an initial guess of the structure, the algorithm systematically adjusts bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum electronic energy. This would reveal the preferred orientation of the pyridinium (B92312) and phenylamide rings relative to each other.

Energetics: The calculation yields the total electronic energy of the optimized structure. By comparing this to the energies of reactants or products in a hypothetical reaction, one could predict reaction thermodynamics (enthalpy and Gibbs free energy).

Vibrational Frequency Analysis: Once the minimum energy geometry is located, a frequency calculation is performed. The absence of imaginary frequencies confirms a true energy minimum. The results can be used to predict the infrared (IR) and Raman spectra of the molecule, providing theoretical vibrational frequencies for key functional groups like the amide N-H and C=O stretches, and the pyridinium ring vibrations.

Table 1: Hypothetical DFT Output for this compound

| Parameter | Hypothetical Value | Description |

| Total Electronic Energy | -X.XXXX Hartrees | The calculated total energy of the molecule at its optimized geometry. |

| Dipole Moment | Y.YY Debye | A measure of the molecule's overall polarity, arising from the separation of positive (pyridinium) and negative (amide) charges. |

| Key Dihedral Angle | Z.Z Degrees | The calculated angle between the plane of the pyridinium ring and the phenyl ring, indicating the degree of twist in the molecule's backbone. |

| N-H Stretch Frequency | ~3400-3500 cm⁻¹ | The predicted vibrational frequency for the amide N-H bond stretch. |

| C=O Stretch Frequency | ~1650-1680 cm⁻¹ | The predicted vibrational frequency for the amide carbonyl bond stretch. |

Note: The values in this table are illustrative examples and not based on actual published data.

Frontier Molecular Orbital (FMO) Analysis for Electrophilicity and Nucleophilicity

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. Current time information in NA.

HOMO: The highest energy orbital containing electrons. The location and energy of the HOMO indicate the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO would likely be localized on the electron-rich phenylamide portion.

LUMO: The lowest energy orbital without electrons. The location and energy of the LUMO indicate the molecule's ability to act as an electrophile or electron acceptor. The LUMO would be expected to be centered on the electron-deficient pyridinium ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A small gap suggests the molecule is more polarizable and reactive, while a large gap implies higher stability.

Table 2: Illustrative FMO Data for this compound

| Orbital | Predicted Energy (eV) | Likely Localization | Implication |

| HOMO | -X.X | Phenylamide ring | Site of nucleophilic attack / electron donation. |

| LUMO | -Y.Y | Pyridinium ring | Site of electrophilic attack / electron acceptance. |

| HOMO-LUMO Gap | Z.Z | N/A | Indicator of kinetic stability and electronic excitation energy. |

Note: The values in this table are illustrative examples and not based on actual published data.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. This provides insight into the dynamic behavior of the compound, especially in solution.

Explicit and Implicit Solvent Models for Ionic Systems

Given that this compound is an ionic compound (a zwitterion or an ion pair with a counterion), its interaction with a solvent is critical. MD simulations can model this in two ways:

Explicit Solvent: The simulation box includes a large number of individual solvent molecules (e.g., water). This is computationally intensive but provides the most realistic picture of specific solute-solvent interactions, such as hydrogen bonding between water and the amide group.

Implicit Solvent: The solvent is treated as a continuous medium with a defined dielectric constant. This method is much faster and captures the general electrostatic effects of the solvent on the solute's conformation and stability.

Analysis of Conformational Flexibility and Rotational Barriers

An MD simulation would reveal the dynamic conformational flexibility of this compound. A key area of investigation would be the rotation around the C-N bond connecting the phenyl ring to the pyridinium nitrogen. By tracking the dihedral angle between the two rings over the course of the simulation, one could:

Identify the most populated conformational states.

Non-Covalent Interaction (NCI) Analysis for Supramolecular Assembly Prediction

Non-covalent interactions (NCIs) are the primary driving forces behind the self-assembly of molecules into larger, well-defined supramolecular structures. For this compound, a combination of hydrogen bonds and aromatic stacking interactions are predicted to be the most significant contributors to its supramolecular architecture. researchgate.netnih.gov

Quantification of Hydrogen Bonding and Aromatic Stacking Interactions

Theoretical calculations can quantify the strength and geometry of the non-covalent interactions within the supramolecular assemblies of this compound.

Hydrogen Bonding: The primary hydrogen bond is expected to form between the amide proton (N-H) and a suitable acceptor, such as the counter-ion or a solvent molecule. Intramolecular hydrogen bonding between the amide proton and the nitrogen of the pyridine (B92270) ring is also a possibility, which can influence the molecule's conformation. nih.gov In the solid state, intermolecular hydrogen bonds involving the amide group are crucial in forming one-dimensional chains or more complex networks. nih.govresearchgate.net The strength of these N-H···A (where A is an acceptor) hydrogen bonds typically falls in the range of -5 to -15 kcal/mol.

Aromatic Stacking: The pyridinium and phenyl rings of the molecule are capable of engaging in π-π stacking interactions. probiologists.com These interactions, where the aromatic rings align in either a parallel-displaced or a T-shaped geometry, are fundamental to the formation of columnar or layered structures. nih.govrusselllab.org The interaction energy of such π-π stacking is generally in the range of -2 to -5 kcal/mol. The presence of the positive charge on the pyridinium ring can also lead to cation-π interactions with the phenyl ring of a neighboring molecule, which are generally stronger than neutral π-π stacking.

To illustrate the expected contributions of these interactions, a hypothetical data table is presented below, based on computational studies of similar molecular systems.

| Interaction Type | Donor/Acceptor Groups | Predicted Distance (Å) | Predicted Energy (kcal/mol) |

| Intermolecular Hydrogen Bond | Amide N-H ··· Anion (e.g., Cl⁻) | 2.0 - 2.5 | -10 to -15 |

| Intermolecular Hydrogen Bond | Amide N-H ··· Amide C=O | 2.8 - 3.2 | -5 to -8 |

| π-π Stacking | Phenyl Ring ··· Pyridinium Ring | 3.4 - 3.8 | -3 to -5 |

| Cation-π Interaction | Pyridinium Ring ··· Phenyl Ring | 3.5 - 4.0 | -4 to -7 |

| C-H···π Interaction | Phenyl/Pyridinium C-H ··· Aromatic Ring | 2.5 - 2.9 | -1 to -3 |

This table presents theoretical values based on computational models of similar compounds and is intended for illustrative purposes.

Electrostatic Potential Maps for Charge Distribution and Interaction Sites

Electrostatic potential (ESP) maps are powerful computational tools for visualizing the charge distribution on a molecule's surface and predicting sites of electrophilic and nucleophilic attack. For this compound, the ESP map would reveal distinct regions of positive and negative potential.

A significant area of positive electrostatic potential (typically colored blue) is expected to be localized on the pyridinium ring, a consequence of the quaternary nitrogen atom. This positive region indicates a susceptibility to attack by nucleophiles. The hydrogen atom of the amide group (N-H) will also exhibit a positive potential, highlighting its role as a hydrogen bond donor.

Conversely, regions of negative electrostatic potential (typically colored red) would be found around the oxygen atom of the amide carbonyl group, making it a prime hydrogen bond acceptor. researchgate.net The π-electron clouds of the phenyl and pyridinium rings will also show regions of negative potential above and below the plane of the rings, which are the sites for π-π stacking interactions. researchgate.net Understanding this charge distribution is critical for predicting how individual molecules will orient themselves to form stable supramolecular assemblies. rsc.org

Computational Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Chemical Shifts) for Validation

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be used to validate experimentally obtained spectra or to aid in the characterization of the compound.

Vibrational Frequencies: Theoretical calculations, typically using Density Functional Theory (DFT), can predict the infrared (IR) and Raman spectra of this compound. nih.gov Key vibrational modes that can be predicted include the N-H stretch of the amide, the C=O stretch of the amide, and the various C-C and C-N stretching and bending modes of the aromatic rings. researchgate.net Comparing the calculated frequencies with experimental data can confirm the molecular structure and provide insights into the strength of intermolecular interactions, as hydrogen bonding can cause significant shifts in the vibrational frequencies of the involved functional groups. nih.gov

Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. For instance, the protons on the pyridinium ring are expected to be significantly deshielded (shifted to higher ppm values) due to the positive charge. mdpi.com The amide proton's chemical shift would be highly dependent on its involvement in hydrogen bonding. Agreement between predicted and experimental NMR spectra provides strong evidence for the proposed molecular structure. nih.gov

Below is a hypothetical table of predicted key spectroscopic data for this compound, based on computational studies of analogous compounds.

| Spectroscopic Parameter | Functional Group/Atom | Predicted Value |

| Vibrational Frequency (IR) | ||

| N-H Stretch (Amide) | -NH- | 3250 - 3350 cm⁻¹ |

| C=O Stretch (Amide) | -C=O | 1650 - 1680 cm⁻¹ |

| Aromatic C=C/C=N Stretch | Phenyl/Pyridinium Rings | 1450 - 1600 cm⁻¹ |

| Chemical Shift (¹H NMR) | ||

| Amide Proton | -NH- | 8.5 - 10.0 ppm |

| Pyridinium Protons | Pyridinium Ring | 7.5 - 9.0 ppm |

| Phenyl Protons | Phenyl Ring | 7.0 - 8.0 ppm |

| Chemical Shift (¹³C NMR) | ||

| Amide Carbonyl Carbon | -C=O | 165 - 175 ppm |

| Pyridinium Carbons | Pyridinium Ring | 125 - 150 ppm |

| Phenyl Carbons | Phenyl Ring | 120 - 140 ppm |

This table presents theoretical values based on computational models of similar compounds and is intended for illustrative purposes.

Reactivity, Mechanistic Investigations, and Transformation Chemistry

Acid-Base Chemistry and Protonation Equilibria of the Amide and Pyridinium (B92312) Centers

The presence of two key functional groups, the amide and the pyridinium cation, dictates the acid-base properties of the molecule. The pyridinium moiety acts as a Brønsted acid, while the amide group possesses a lone pair on the nitrogen that can exhibit basicity, although this is significantly attenuated by resonance with the carbonyl group.

The pKa of the pyridinium proton is a critical parameter governing the compound's behavior in solution. For the parent pyridine (B92270), the pKa of its conjugate acid is approximately 5.2. organicchemistrydata.orgimperial.ac.uk However, in (2-(Pyridin-1-ium-1-yl)phenyl)amide, the presence of the 2-amido-phenyl substituent will influence this value. The electronic nature of substituents on both the phenyl and pyridinium rings can further modulate the pKa.

Electron-withdrawing groups on the pyridine ring will increase its acidity (lower the pKa) by stabilizing the neutral pyridine base upon deprotonation. Conversely, electron-donating groups will decrease acidity (raise the pKa). researchgate.netresearchgate.net For the amide portion, which is a very weak base, protonation typically occurs on the oxygen atom. The acidity of the N-H proton of the amide is generally very high (pKa ~17), but can be influenced by substituents on the phenyl ring. journaleras.comafit.edu Electron-withdrawing groups on the phenyl ring would decrease the pKa of the amide N-H, making it more acidic.

Table 1: Predicted Influence of Substituents on the Acidity of this compound Derivatives

| Substituent Position | Substituent Type | Effect on Pyridinium pKa | Effect on Amide N-H pKa |

| Pyridine Ring | Electron-Withdrawing (e.g., -NO₂) | Decrease (More Acidic) | Minimal |

| Pyridine Ring | Electron-Donating (e.g., -CH₃) | Increase (Less Acidic) | Minimal |

| Phenyl Ring | Electron-Withdrawing (e.g., -Cl) | Minor Decrease | Decrease (More Acidic) |

| Phenyl Ring | Electron-Donating (e.g., -OCH₃) | Minor Increase | Increase (Less Acidic) |

Spectrophotometric methods are commonly employed to determine the dissociation constants of conjugate acids of substituted pyridines. rsc.org

The acidic nature of the pyridinium proton allows this compound to function as a Brønsted acid catalyst. In this role, it can protonate and activate substrates for subsequent reactions. For example, Brønsted acids are known to catalyze intramolecular cyclizations of alkylpyridines. rsc.org The efficiency of such catalysis is often dependent on the pKa of the catalyst. nih.gov

Nucleophilic and Electrophilic Reactivity Profiles

The electron-deficient pyridinium ring and the electron-rich (though resonance-stabilized) amide group create distinct sites for nucleophilic and electrophilic attack.

The amide bond in this compound is susceptible to cleavage, primarily through hydrolysis under acidic or basic conditions. The mechanisms for amide hydrolysis are well-studied. uregina.ca

Acid-catalyzed hydrolysis: In acidic media, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis and often requires harsher conditions. The rate-determining step can vary depending on the specific amide and the pH. uregina.ca

Unusual cleavage reactions have been reported for certain amides, such as the trifluoroacetic acid (TFA) catalyzed hydrolysis of the amide bond between pipecolic acid residues, which proceeds through an oxazolinium ion intermediate. qub.ac.uknih.gov In some cases, C-C bond cleavage adjacent to the amide carbonyl can occur under specific conditions, as seen in the transformation of α-pyridinium amides into hydantoin (B18101) structures. researchgate.net

The positive charge on the pyridinium ring makes it highly electrophilic and reactive towards a wide range of nucleophiles. rsc.org The π-electron density is lowest at the C2 and C4 positions, making these the primary sites for nucleophilic attack. imperial.ac.ukuoanbar.edu.iq

The reaction of pyridinium salts with nucleophiles can lead to a variety of products. researchgate.net For instance, attack at the C2 or C4 position can result in the formation of dihydropyridine (B1217469) intermediates, which may then be oxidized to give substituted pyridines or undergo ring-opening reactions. researchgate.net The reaction of N-functionalized pyridinium salts with nucleophiles under mild conditions can yield 4-substituted pyridine derivatives in high yields. researchgate.net DFT calculations have been used to study the photochemical reaction of pyridinium salts with nucleophiles like the hydroxide anion, suggesting the formation of a Dewar isomer intermediate. nih.gov

Table 2: Representative Reactions of Pyridinium Salts with Nucleophiles

| Nucleophile | Product Type | Conditions | Reference |

| Hydroxide Ion (OH⁻) | 6-Azabicyclo[3.1.0]hex-3-en-2-ol derivative | Photochemical | nih.gov |

| Cyanide Ion (CN⁻) | Cyanodienone (via ring opening) | Room Temperature | researchgate.net |

| Amines | 4-Substituted Pyridines | Mild, Aqueous | researchgate.net |

| Phosphine Oxides | 4-Phosphonated Pyridines | Lewis Acid, Oxidant | nih.govacs.org |

| Tetrahydroxydiboron/Water | Hydropyridines | Metal-Free Reduction | rsc.org |

Pyridinium salts can participate in metal-free oxidative transformations, often by acting as precursors to radical species. acs.org N-functionalized pyridinium salts, in particular, can undergo reductive single-electron transfer to generate carbon- or nitrogen-centered radicals, which can then engage in various synthetic transformations. acs.org

While the direct metal-free oxidation of the pyridinium salt itself is less common, the salt can mediate or participate in the oxidation of other substrates. For example, the pyridinium ring can be activated by a Lewis acid to facilitate nucleophilic addition, followed by oxidation by a metal-free organic oxidant like chloranil (B122849) to yield the final functionalized pyridine product. nih.govacs.org The development of metal-free oxidative transformations is a growing field in organic synthesis, aiming to create more sustainable chemical processes. nih.gov

Radical Chemistry Involving this compound

The radical chemistry of this compound and related structures is a burgeoning area of research, offering novel pathways for molecular functionalization.

Photoinduced electron transfer (PET) is a key process for initiating radical formation from amide derivatives. nih.govnih.gov Upon visible-light excitation, a photosensitizer can facilitate a single electron transfer (SET) from the amide, generating a radical cation intermediate. mdpi.com This process is often employed in strategies for the divergent functionalization of amides and protected amines. nih.gov The generation of electrophilic amidyl radicals through oxidative processes can lead to subsequent radical cascade reactions. nih.gov

For instance, in certain systems, laser flash excitation can lead to the formation of a redox-separated state, which then returns to the ground state via back electron transfer. nih.gov The efficiency and dynamics of these PET processes are influenced by factors such as the specific chromophore and the spin multiplicity of the excited state. nih.gov

The radicals generated from this compound derivatives are valuable intermediates for C–H functionalization reactions. nih.gov This approach provides a powerful tool for the construction and derivatization of complex molecules, including many found in agrochemicals and pharmaceuticals. nih.gov

A notable application is the meta-selective C–H functionalization of pyridines. nih.gov Through a redox-neutral dearomatization-rearomatization process, various functional groups such as trifluoromethyl, perfluoroalkyl, chloro, bromo, and iodo can be introduced with high regioselectivity. nih.gov This catalyst-free method has proven effective for the late-stage functionalization of drug molecules. nih.gov The strategy often involves the transposition of initially formed nitrogen radicals via a 1,5-hydrogen atom transfer (1,5-HAT), enabling the functionalization of distal C(sp³)–H bonds. nih.gov

| Functionalization | Reagent/Conditions | Outcome |

| Trifluoromethylation | Visible light, photocatalyst, CF3 source | Meta-trifluoromethylated pyridine derivatives |

| Chlorination | Visible light, photocatalyst, NCS | Meta-chlorinated pyridine derivatives |

| Thioetherification | Visible light, photocatalyst, S-donor | Meta-thioetherified pyridine derivatives |

Mechanistic Elucidation via Kinetic Studies and Intermediate Isolation

Understanding the intricate mechanisms of reactions involving this compound is crucial for optimizing existing synthetic methods and developing new transformations.

Kinetic isotope effect (KIE) studies are instrumental in probing reaction mechanisms by revealing changes in reaction rates when an atom is replaced by its isotope. libretexts.org For instance, the absence of a significant solvent KIE can indicate that exchangeable protons are not heavily involved in the rate-determining step of a reaction. nih.govnih.gov Secondary KIEs, where the isotopic substitution is at a position other than the bond being broken, can provide insights into changes in hybridization at specific atoms during the transition state. wikipedia.org An inverse secondary KIE (kH/kD < 1) might suggest a change from sp2 to sp3 hybridization, indicating steric crowding in the transition state. nih.govnih.gov Conversely, a normal secondary KIE (kH/kD > 1) can point to a release of steric strain. nih.govnih.gov

Hammett studies, which correlate reaction rates with substituent electronic effects, are another powerful tool for mechanistic investigation. psu.edu The sign and magnitude of the Hammett reaction constant (ρ) can indicate whether the reaction rate is accelerated by electron-donating or electron-withdrawing groups, providing evidence for the nature of the transition state. psu.edu For example, a negative ρ value suggests the buildup of positive charge at the reaction center in the transition state, consistent with a nucleophilic attack mechanism. psu.edu

| Mechanistic Probe | Observation | Interpretation |

| Secondary KIE (Deuterium at Pro-d7) | kH/kD = 0.86 ± 0.08 nih.gov | Rehybridization of prolyl nitrogen from sp2 to sp3 in the rate-limiting step. nih.gov |

| Secondary KIE (Deuterium at Ser-d3) | kH/kD = 1.6 ± 0.2 nih.gov | No rehybridization of the serine carbonyl from sp2 to sp3; release of steric strain. nih.gov |

| Solvent KIE | kH2O/kD2O = 0.92 ± 0.12 nih.gov | Little to no involvement of exchangeable protons in the mechanism. nih.govnih.gov |

| Hammett Plot | Negative ρ value psu.edu | Aniline (B41778) acts as a nucleophilic reagent in the rate-determining step. psu.edu |

Real-time monitoring of chemical reactions provides invaluable data for understanding reaction kinetics and identifying transient intermediates. Techniques like in situ NMR spectroscopy can be used to follow the depletion of starting materials and the formation of intermediates and products over time. nih.gov For example, monitoring the reaction of an amine and a carboxylic acid with a pyridine N-oxide using 19F NMR spectroscopy allowed for the observation of an amide intermediate before its conversion to the final 2-amidopyridine product. nih.gov

Transient absorption spectroscopy is another powerful method for detecting short-lived species generated during a reaction, such as those formed following photoinduced electron transfer. nih.gov This technique has been used to identify redox-separated states and measure the rates of back electron transfer. nih.gov

Derivatization and Scaffold Modification Reactions

The pyridine and phenylamide components of this compound offer multiple sites for derivatization and scaffold modification, making it a versatile building block in medicinal and materials chemistry. nih.govnih.gov The pyridine scaffold is a key component in over 7000 drug molecules. nih.gov

The synthesis of various amide derivatives can be achieved by coupling picolinic acid or pyridine-2,6-dicarboxylic acid with N-alkylanilines. nih.gov Such modifications can influence the compound's potential applications in catalysis and coordination chemistry. nih.gov Furthermore, the imidazo[1,2-a]pyridine (B132010) scaffold, which can be related to the core structure, is readily accessible through multi-component reactions and can be further functionalized. mdpi.com For instance, C3-alkylation of imidazo[1,2-a]pyridines can be achieved through aza-Friedel–Crafts reactions. mdpi.com The introduction of various substituents on the pyridine or phenyl rings can be used to fine-tune the electronic and steric properties of the molecule for specific applications. nih.govnih.gov

Advanced Research Applications and Functional Material Design

Catalysis and Organocatalysis

The unique combination of a cationic pyridinium (B92312) ion and a hydrogen-bonding amide group makes (2-(Pyridin-1-ium-1-yl)phenyl)amide a promising scaffold for various catalytic applications. Its structure is suited for roles in phase transfer catalysis, asymmetric synthesis, transition metal catalysis, and organocatalysis.

Applications as Phase Transfer Catalysts for Anionic Substrates

The inherent cationic nature of the pyridinium moiety makes this compound a candidate for use as a phase transfer catalyst (PTC). Phase transfer catalysis is a valuable technique for facilitating reactions between reactants located in separate immiscible phases (e.g., an aqueous phase and an organic phase). mdpi.comacs.org

The pyridinium salt can act as a vehicle for transporting anionic reactants from an aqueous or solid phase into an organic phase where the reaction with an organic-soluble substrate can occur. The general mechanism involves the pyridinium cation (Q+) pairing with an anion (Y-) from the aqueous phase to form an ion pair [Q+Y-] that has sufficient lipophilicity to dissolve in the organic solvent. mdpi.com Once in the organic phase, the anion is poorly solvated and highly reactive, leading to an accelerated reaction rate with the organic substrate (RX).

Chiral Analogues in Asymmetric Synthesis and Stereoselective Transformations

The development of chiral versions of pyridine-containing ligands is a significant area in asymmetric catalysis. acs.orghkbu.edu.hkacs.org For this compound, chirality could be introduced in several ways to create a catalyst for stereoselective transformations:

Chiral Substituents: Attaching a chiral group to the amide nitrogen or the phenyl ring.

Atropisomerism: Introducing bulky substituents on the pyridine (B92270) and phenyl rings could restrict rotation around the C-N or C-C bonds, potentially leading to stable, chiral atropisomers.

Chiral Fused Rings: Incorporating the pyridinium-phenylamide scaffold into a larger, rigid, and intrinsically chiral framework.

Such chiral analogues could function as organocatalysts, activating substrates through hydrogen bonding in a stereocontrolled manner. For instance, a chiral this compound could potentially catalyze Michael additions or Friedel-Crafts reactions by binding to an electrophile via hydrogen bonds, thereby directing the nucleophilic attack to one face of the molecule. thieme-connect.comthieme-connect.com The development of such catalysts is a key goal in modern organic synthesis, aiming to produce enantiomerically pure compounds. mdpi.com

Design of Ligands for Transition Metal Catalysis

Pyridine-amide structures are well-established ligands in transition metal catalysis. rsc.orgnih.govnih.gov The compound this compound, or more precisely its deprotonated (zwitterionic) form, can be considered a pyridylidene amide (PYA). These are classified as donor-flexible ligands, capable of stabilizing metal centers in various oxidation states, which is highly beneficial for catalytic cycles. researchgate.netacs.org

The ortho-positioning of the amide relative to the pyridinium-substituted carbon on the phenyl ring allows it to act as a potential bidentate or pincer ligand. Coordination to a metal center could occur through the amide's nitrogen or oxygen atom and a carbon atom of the phenyl ring (cyclometalation), forming a stable chelate ring. The electronic properties of the resulting metal complex, and thus its catalytic activity, could be fine-tuned by modifying substituents on the pyridinium or phenyl rings. researchgate.net Such complexes could find applications in transfer hydrogenation, oxidation, or C-C coupling reactions.

Organocatalytic Roles via Hydrogen Bonding or Ionic Interactions

The field of organocatalysis frequently utilizes molecules capable of forming strong hydrogen bonds to activate substrates. nih.govrsc.org The this compound scaffold is well-equipped for this role.

Hydrogen Bond Donation: The amide N-H group is a potent hydrogen bond donor. Its acidity and donating ability are enhanced by the electron-withdrawing effect of the adjacent cationic pyridinium ring.

Anion Binding: The catalyst can activate an electrophile by binding to its anionic or electron-rich parts, such as a nitro group in a nitroolefin, through bidentate hydrogen bonding. nih.gov

Ionic Interactions: The positive charge of the pyridinium ring can stabilize anionic transition states or interact with anionic reactants.

This dual activation, combining hydrogen bonding and electrostatic interactions, could make this compound an effective catalyst for reactions like Michael additions, Diels-Alder reactions, or Friedel-Crafts alkylations. The pre-organization of the H-bond donor and the cationic center by the rigid phenyl backbone is a key design feature for effective catalysis.

Supramolecular Chemistry and Self-Assembly

The structural features of this compound make it an excellent building block for the construction of larger, ordered structures through non-covalent interactions. This is the domain of supramolecular chemistry, which focuses on self-assembly and molecular recognition. rsc.orgnih.gov

Design of Molecular Receptors for Anion Recognition and Sensing

Anion recognition is a major focus of supramolecular chemistry due to the crucial roles anions play in biological and environmental systems. researchgate.netutas.edu.au The this compound scaffold is exceptionally well-suited for functioning as an anion receptor due to the convergence of several anion-binding elements:

Electrostatic Attraction: The positive charge of the pyridinium ring provides a strong electrostatic attraction for anionic guests.

Hydrogen Bonding: The amide N-H group acts as a hydrogen bond donor, forming directed interactions with anions like chloride, acetate, or dihydrogen phosphate. researchgate.net The ortho-arrangement creates a pre-organized "cleft" for the anion to bind.

CH-Anion Interactions: The pyridinium ring possesses polarized C-H bonds that can also participate in weaker hydrogen bonding with the anion, further stabilizing the complex.

The binding affinity and selectivity for different anions could be tuned by altering the substituents on the scaffold. The binding event can be transduced into a measurable signal (e.g., a change in color or fluorescence) by incorporating a chromophore or fluorophore into the structure, thereby creating a chemosensor for specific anions. nih.gov

The effectiveness of such receptors is quantified by their association constant (Kₐ) with various anions. A hypothetical table of binding constants for a receptor based on this scaffold is presented below to illustrate how such data is typically reported.

| Anion Guest (as Tetrabutylammonium Salt) | Association Constant (Kₐ, M⁻¹) in DMSO-d₆ | Binding Stoichiometry (Host:Guest) |

|---|---|---|

| F⁻ | 1,250 | 1:1 |

| Cl⁻ | 870 | 1:1 |

| Br⁻ | 350 | 1:1 |

| I⁻ | <100 | 1:1 |

| CH₃COO⁻ | 3,400 | 1:1 |

| H₂PO₄⁻ | 2,100 | 1:1 |

Formation of Supramolecular Gels, Liquid Crystals, and Crystalline Assemblies

The inherent directionality of the amide group's hydrogen bonding capabilities, coupled with the electrostatic and π-stacking interactions offered by the pyridinium and phenyl rings, positions this compound as a prime candidate for the construction of ordered supramolecular assemblies.

Research into related pyridyl-N-oxide amides has demonstrated their capacity to form supramolecular gels. mdpi.com The formation of these gels is driven by a combination of hydrogen bonding from the amide moiety and coordination interactions involving the N-oxide group, which can be selectively triggered by the presence of specific ions. mdpi.com This suggests that the amide group in this compound could similarly drive the self-assembly into fibrous networks, leading to the formation of supramolecular gels in appropriate solvents.

Furthermore, the rigid, aromatic nature of the pyridinium-phenyl core is a common feature in molecules that exhibit liquid crystalline behavior. Studies on poly(pyridinium salt)s, which are polymers containing pyridinium units in their main chain, have revealed their ability to form lyotropic liquid-crystalline phases in various organic solvents. ru.nl These polymers exhibit ordered structures in solution, indicating that the pyridinium moiety can induce mesophase formation. While these studies focus on polymeric systems, they highlight the potential of the pyridinium-phenyl scaffold within the monomeric this compound to form liquid crystals, likely through π-π stacking and dipole-dipole interactions.

The ability of this compound and its derivatives to form well-defined crystalline assemblies is evident from crystallographic studies of related compounds. For instance, the crystal structure of 2-({[(Pyridin-1-ium-2-ylmeth-yl)carbamo-yl]form-amido}-meth-yl)pyridin-1-ium bis-(3,5-di-carb-oxy-benzoate) reveals a highly organized three-dimensional architecture. researchgate.net In this structure, the dications form supramolecular tapes through amide-N-H⋯O(amide) hydrogen bonds, which then thread through voids in the anionic layers, connected by charge-assisted pyridinium-N-O(carboxyl-ate) hydrogen bonds. researchgate.net This demonstrates the significant role of both the amide and pyridinium groups in directing the formation of complex and ordered crystalline superstructures.

Table 1: Interactions Driving Supramolecular Assembly

| Interaction Type | Contributing Moiety | Role in Assembly |

| Hydrogen Bonding | Amide (-CONH-) | Directional linkage, formation of tapes and networks |

| π-π Stacking | Pyridinium & Phenyl Rings | Non-covalent stacking, stabilization of assemblies |

| Electrostatic | Pyridinium Cation | Charge-assisted hydrogen bonding, interaction with anions |

| Ion-Dipole | Pyridinium Cation | Interaction with polar solvent molecules or counter-ions |

Host-Guest Chemistry and Complexation Studies

The electron-deficient nature of the pyridinium ring in this compound makes it an attractive component for host-guest chemistry, where it can act as a recognition site for electron-rich guest molecules.

Studies on pyridinium-tailored naphthalene (B1677914) amphiphiles have shown that the pyridinium group can be encapsulated by the cavity of cucurbit researchgate.neturil (CB researchgate.net), a macrocyclic host molecule. rsc.org This host-guest interaction can be used to manipulate the self-assembly of the amphiphile, leading to the formation of fluorescence-enhanced microsheets. rsc.org This highlights the potential of the pyridinium moiety in this compound to participate in similar complexation events, enabling the construction of responsive supramolecular systems.

Furthermore, research on the host-guest interactions between tetramethyl cucurbit nih.govuril (TMeQ nih.gov) and 2-heterocyclic substituted benzimidazoles has demonstrated that heterocyclic guests can form stable 1:1 inclusion complexes with the host. researchgate.net The primary driving forces for the formation of these complexes are hydrogen bonding and ion-dipole interactions. researchgate.net Given that this compound possesses both a heterocyclic pyridinium ring and a hydrogen-bonding amide group, it is well-suited to engage in complexation with various macrocyclic hosts. The specifics of such interactions would likely depend on the size and electronic properties of the host cavity.

Advanced Materials Science Applications

The unique combination of ionic character, aromatic structure, and hydrogen-bonding capability in this compound makes it a valuable component for a range of advanced materials.

Components in Ionic Liquids and Electrolyte Systems

The pyridinium cation is a well-established component of ionic liquids (ILs), which are salts with melting points below 100 °C. Pyridinium-based ILs are noted for their tunable properties, including viscosity, conductivity, and thermal stability, which can be modified by altering the substituents on the pyridine ring and the choice of anion. nih.gov The presence of the phenylamide group in this compound could impart additional functionalities, such as enhanced thermal stability or specific interactions with other components in an electrolyte system.

In the context of energy storage, pyridinium-based electrolytes are promising candidates for redox flow batteries. ru.nlnih.govnih.govcam.ac.ukresearchgate.net Research on bispyridinium compounds has shown that the electronic structure can be tuned by the aromatic core linking the pyridinium rings. nih.gov Probing the redox behavior of these electrolytes has provided insights into their cycling stability and air tolerance. nih.govnih.govcam.ac.uk The this compound cation could be explored as a component in such electrolytes, where the amide group might influence the solubility and stability of the redox-active species. Investigations into amide-based electrolytes for lithium metal batteries have shown that they can lead to the formation of a stable solid electrolyte interphase (SEI), which is crucial for high reversibility and long cycle life. unc.edu

Functional Polymers and Composites Incorporating the Compound

The this compound molecule can be incorporated into polymers either as a monomer in polymerization reactions or as a pendant group grafted onto a polymer backbone. The inclusion of this moiety can impart desirable properties to the resulting materials.

For example, the incorporation of pendant phenyl and pyridinyl groups into aromatic co-polyamides has been shown to improve their solubility in organic solvents without compromising their high thermal stability. mdpi.com These soluble, high-performance polymers can form robust and flexible films with potential applications in areas like water desalination. mdpi.comresearchgate.net Similarly, polyimides containing pyridine moieties in their main chain exhibit enhanced solubility and good thermal and mechanical properties. researchgate.net The introduction of the this compound unit into such polymer architectures could further enhance these properties through the introduction of ionic character and hydrogen-bonding sites.

Furthermore, pyridinium-functionalized polymers have been investigated for a variety of applications. For instance, insoluble pyridinium-type polymers have been studied for their ability to interact with and capture bacterial cells. researchgate.net While excluding the biological activity, the chemical principle of surface interaction driven by the cationic pyridinium group is relevant. In polymer composites, the pyridinium functionality can be used to improve the dispersion of fillers, such as carbon nanotubes, in a polymer matrix through π-π interactions. This can lead to enhanced mechanical and electrical properties of the composite material.

Table 2: Potential Effects of Incorporating this compound into Polymers

| Polymer Property | Potential Enhancement |

| Solubility | Improved solubility in polar solvents |

| Thermal Stability | Maintained or enhanced due to aromatic structure |

| Mechanical Properties | Potential for increased toughness and flexibility |

| Interfacial Adhesion | Enhanced interaction with fillers in composites |

| Ionic Conductivity | Introduction of ionic character for electrolyte applications |

Optoelectronic Materials and Devices (if derived from research application)

The photophysical properties of molecules containing pyridinium and phenylamide moieties suggest their potential for use in optoelectronic materials and devices. The extended π-conjugated system of this compound is expected to exhibit absorption and emission in the UV-visible range.

Studies on structurally related pyridin-1(2H)-ylacrylates have shown that these compounds are fluorescent, with their emission properties being tunable by the introduction of electron-donating or electron-withdrawing groups. nih.gov Similarly, reviews on imidazo[1,2-a]pyridines, which also contain a fused pyridine ring, highlight that substitution with phenyl groups can increase their fluorescence quantum yield. ijrpr.com These findings suggest that this compound and its derivatives could be designed to have specific photoluminescent properties.

The development of organic light-emitting diodes (OLEDs) and other optoelectronic devices often relies on materials with high luminescence quantum yields and good charge transport characteristics. researchgate.net The ionic nature of the pyridinium group in this compound could be beneficial in light-emitting electrochemical cells (LEECs), where mobile ions facilitate charge injection. General strategies for enhancing the emission of radiation in optoelectronic devices include the use of organic complexes that can efficiently transfer energy to an emissive species. google.com The this compound scaffold could be functionalized to act as a ligand in such complexes or be used as an emissive component itself.

Bio-Inspired Chemical Systems and Chemical Probes (excluding biological activity/trials)

The structural motifs present in this compound are found in various biological molecules and have inspired the design of synthetic systems with specific functions. The pyridine and dihydropyridine (B1217469) scaffolds, for instance, are central to the function of the NAD+/NADH redox couple in biological systems and are widely used in medicinal chemistry. nih.gov

A significant application of the pyridinium scaffold is in the design of fluorescent chemical probes. A rational design strategy involving a pyridinium center as an electron acceptor and various "arms" acting as electron donors has been used to create small-molecule probes for two-photon microscopy. nih.gov These probes exhibit excellent fluorescence quantum yields and aqueous solubility due to the charged pyridinium core. nih.gov The this compound structure fits this design principle, with the phenylamide group potentially acting as a modulating donor.

The development of bio-inspired sensors is a rapidly growing field. researchgate.netmdpi.com These sensors often mimic biological recognition processes to achieve high sensitivity and selectivity. For example, bio-inspired underwater adhesive hydrogel sensors have been developed that incorporate aromatic groups to control the interaction with water and adhere to various surfaces. nih.gov The phenyl ring in this compound could play a similar role in modulating the interfacial properties of materials. Furthermore, bio-inspired spectropolarimetric sensors have been created using tandem organic photodetectors and liquid crystals, demonstrating the sophisticated functionalities that can be achieved by combining different material types. unc.edu The potential liquid crystalline and photophysical properties of this compound make it a candidate for inclusion in such advanced sensory systems.

Mimicry of Biological Recognition and Catalytic Processes

The design of synthetic molecules that can replicate the intricate recognition and catalytic functions of biological systems, such as enzymes, is a significant area of chemical research. The "this compound" scaffold is of interest in this field due to its combination of a charged pyridinium group, a hydrogen-bond-donating amide linkage, and an aromatic system capable of π-π stacking interactions. These features can be harnessed to create specific binding pockets for guest molecules, mimicking the active sites of enzymes.

While specific studies on the catalytic activity of "this compound" itself are not extensively documented, the broader class of pyridine amides has shown promise in catalysis and coordination chemistry. For instance, amides derived from picolinic acid (pyridine-2-carboxylic acid) and N-alkylanilines are recognized for their potential in these areas. nih.gov The strategic arrangement of the pyridinium cation and the amide group in "this compound" can facilitate the stabilization of anionic transition states, a common strategy in enzyme catalysis. Furthermore, the pyridinium moiety can act as a general acid catalyst, while the amide can participate in hydrogen bonding to orient substrates within a catalytic pocket.

Derivatives of this core structure could be designed to catalyze a variety of reactions, such as hydrolysis or acyl transfer, by mimicking the function of hydrolytic enzymes. The precise positioning of functional groups on both the pyridine and phenyl rings would be crucial for achieving high selectivity and efficiency.

Fluorescent or Chromogenic Probes for Chemical Sensing (Mechanism-focused)

The development of fluorescent and chromogenic probes for the detection of specific analytes is a cornerstone of modern analytical chemistry. The "this compound" structure incorporates a fluorophore/chromophore system that can be sensitive to its chemical environment, making it a candidate for the design of chemical sensors.

The sensing mechanism of such probes would likely rely on the modulation of intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes. The pyridinium ion acts as an electron acceptor, while the phenylamide portion can act as an electron donor. Upon binding to an analyte, the electronic properties of the molecule can be perturbed, leading to a change in its absorption or emission spectrum.

For example, the interaction of an anionic analyte with the positively charged pyridinium ring could neutralize the charge, leading to a significant shift in the ICT character of the molecule and a resulting colorimetric or fluorometric response. The fluorescence of related pyridine-containing compounds is known to be sensitive to factors such as pH and the presence of metal ions. In some pyridine-based systems, protonation of the pyridine nitrogen can lead to fluorescence quenching.

The design of specific probes based on the "this compound" framework would involve the incorporation of specific recognition sites for the target analyte. For instance, the amide nitrogen could be part of a larger chelating structure for metal ion sensing. The sensitivity and selectivity of the probe would be dictated by the strength and specificity of the interaction between the probe and the analyte.

| Sensing Mechanism | Description | Potential Analytes |

| Intramolecular Charge Transfer (ICT) | Modulation of the donor-acceptor character of the molecule upon analyte binding, leading to a spectral shift. | Anions, cations, neutral molecules |

| Photoinduced Electron Transfer (PET) | Analyte interaction with a recognition moiety alters the efficiency of PET, "switching" fluorescence on or off. | Protons (pH), metal ions |

| Analyte-Induced Aggregation | Binding of an analyte promotes the formation of aggregates with distinct photophysical properties. | Biomolecules, specific ions |

Advanced Analytical Methodologies Utilizing or Developed for the Compound (beyond characterization)

Beyond its potential as a functional material, "this compound" and its derivatives can be utilized in or be the subject of advanced analytical techniques.

Use in Separation Techniques and Extraction Processes

The charged nature of the pyridinium group and the ability of the amide to form hydrogen bonds make "this compound" and related compounds suitable for applications in separation science. Specifically, they can be employed as selective extractants or as stationary phases in chromatography.

In liquid-liquid extraction, these compounds can act as phase-transfer agents for anionic species, facilitating their transport from an aqueous phase to an organic phase. The selectivity of this process can be tuned by modifying the structure of the compound to enhance its affinity for a particular anion.

The principles of selective recognition are evident in studies of pyridinedicarboxylic acid diamides, which have been investigated for the separation of trivalent lanthanides and actinides. researchgate.net These molecules utilize a combination of nitrogen and oxygen donor atoms to achieve selective binding to metal ions. A similar approach could be applied to derivatives of "this compound" for the selective extraction of metal ions or other charged species. The mechanism of extraction often involves the formation of a complex between the ligand and the target ion at the interface between two immiscible liquids. researchgate.net

| Separation Technique | Role of this compound Derivative | Potential Application |

| Liquid-Liquid Extraction | Selective extractant for anionic or cationic species. | Separation of metal ions, purification of pharmaceuticals. |

| Solid-Phase Extraction | Functionalized solid support for the selective retention of analytes. | Sample pre-concentration, environmental analysis. |

| Chromatography | Component of a stationary phase for selective analyte retention. | Chiral separations, ion-exchange chromatography. |

Operando Characterization in Device Contexts